molecular formula C7H3BrF3NO4 B2650355 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol CAS No. 1820740-59-7

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Cat. No. B2650355
CAS RN: 1820740-59-7
M. Wt: 302.003
InChI Key: AOCPREMUOFIAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not explicitly provided in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not well-documented in the available resources .

Scientific Research Applications

These applications highlight the versatility and significance of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in scientific research. Its structural features make it a valuable tool for diverse investigations. If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not documented in the available resources .

Safety and Hazards

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is classified as hazardous according to regulation (EC) No 1272/2008 [CLP] and amendments . It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

The future directions for the study and application of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not specified in the available resources .

properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCPREMUOFIAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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